4-Chloro-3-fluorophenylzinc bromide
Overview
Description
4-Chloro-3-fluorophenylzinc bromide is an organozinc compound widely used in organic synthesis, particularly in cross-coupling reactions. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorophenylzinc bromide can be synthesized through the reaction of 4-chloro-3-fluorobromobenzene with zinc in the presence of a suitable catalyst. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling . It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate.
Oxidative Addition: This reaction requires the presence of a transition metal catalyst, often palladium or nickel, and occurs under mild conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-3-fluorophenylzinc bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-3-fluorophenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, forming a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylzinc bromide
- 3-Fluorophenylzinc bromide
- 4-Bromo-3-fluorophenylzinc chloride
Uniqueness
4-Chloro-3-fluorophenylzinc bromide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);1-chloro-2-fluorobenzene-4-ide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGVTTWHIYSPDL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)Cl.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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